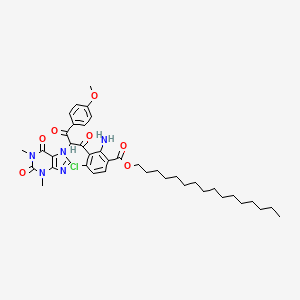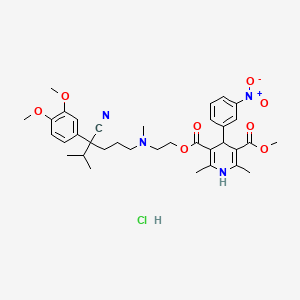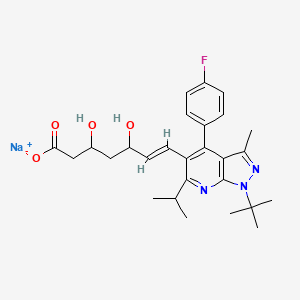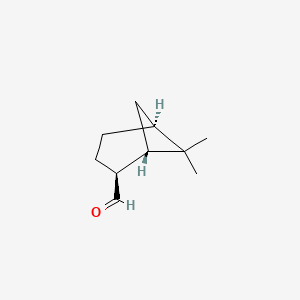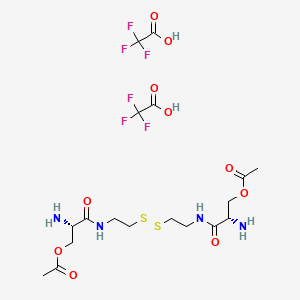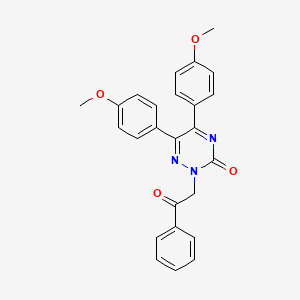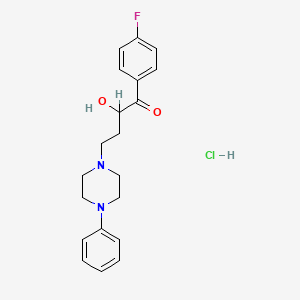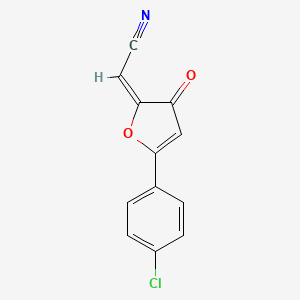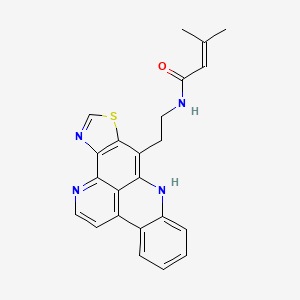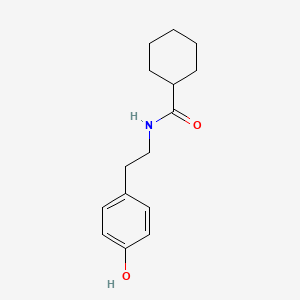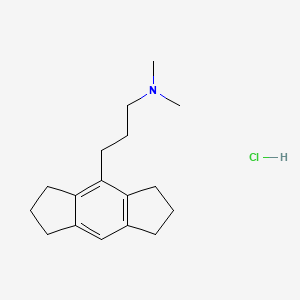
1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” typically involves multi-step organic reactions. The starting materials may include pyrrole derivatives, chlorinated aromatic compounds, and butenyloxy intermediates. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group on an aromatic ring.
Condensation reactions: to form the carbothioamide group.
Alkylation reactions: to introduce the butenyloxy and dimethyl groups.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness. Catalysts, solvents, and temperature control are critical factors in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
“1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form sulfoxides or sulfones.
Reduction: to reduce the carbothioamide group to amines.
Substitution: where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, pyrrole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.
Industry
Industrially, these compounds can be used in the production of dyes, pigments, and polymers. They may also serve as intermediates in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of “1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrrole-3-carboxamide derivatives
- N-(3-(2-butenyloxy)-4-chlorophenyl) compounds
- 1,2-Dimethylpyrrole derivatives
Uniqueness
The uniqueness of “1H-Pyrrole-3-carbothioamide, N-(3-(2-butenyloxy)-4-chlorophenyl)-1,2-dimethyl-” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
191984-51-7 |
|---|---|
Molekularformel |
C17H19ClN2OS |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
N-[3-[(E)-but-2-enoxy]-4-chlorophenyl]-1,2-dimethylpyrrole-3-carbothioamide |
InChI |
InChI=1S/C17H19ClN2OS/c1-4-5-10-21-16-11-13(6-7-15(16)18)19-17(22)14-8-9-20(3)12(14)2/h4-9,11H,10H2,1-3H3,(H,19,22)/b5-4+ |
InChI-Schlüssel |
NBTLJGSVZIBCKL-SNAWJCMRSA-N |
Isomerische SMILES |
C/C=C/COC1=C(C=CC(=C1)NC(=S)C2=C(N(C=C2)C)C)Cl |
Kanonische SMILES |
CC=CCOC1=C(C=CC(=C1)NC(=S)C2=C(N(C=C2)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


